- Synthesis and electrochemistry of late transition metal complexes containing 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf). The x-ray structure of [PdCl2(dcpf)] and Buchwald-Hartwig catalysis using [PdCl2(bisphosphinometallocene)] precursors, Journal of Organometallic Chemistry, 2006, 691(23), 4890-4900

Cas no 917511-90-1 (Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II))

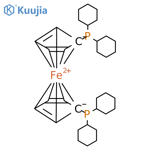

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) structure](https://ja.kuujia.com/scimg/cas/917511-90-1x500.png)

917511-90-1 structure

商品名:Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

CAS番号:917511-90-1

MF:C34H52Cl2FeP2Pd

メガワット:755.895209312439

MDL:MFCD28411660

CID:850517

PubChem ID:329762337

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 化学的及び物理的性質

名前と識別子

-

- 1,1μ-Bis(di-cyclohexylphosphino)ferrocene palladium dichloride

- Nickel(II)broMide,diMethoxyethan

- [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)

- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct

- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium (II)

- [1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II)

- PdCl2(dcypf)

- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

- SC10467

- ST24048871

- Dichloro [1,1\\'-bis(dicyclohexylphosphino) ferrocene]palladium(II)

- Palladium, [1,1'-bis(dicyclohexylphosphino-kappaP)ferrocene]dichloro-, (SP-4-2)-

- 1,1'-BIS(DI-CYCLOHEXYLPHOSPHINO)FERROCENE PALLADIUM DICHLORIDE;DICHLORO[1,1'-BIS(DICYCLOHEXYLPHOSPHINO)FERROCENE]PALLADIUM(II), DICHLOROMETHANE ADDUCT;PDCL2(DCYPF

- (SP-4-2)-[1,1′-Bis(dicyclohexylphosphino-κP)ferrocene]dichloropalladium (ACI)

- Pd(dcpf)Cl2

- Dichloro[1,1'-bis(dicyclohexylphosphiNA)ferrocene]palladiuM (II)

- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladiuM(II), dichloroMethane adduct,98%

- PalladiuM, [1,1'-bis(dicyclohexylphosphino-κP)ferrocene]dichloro-, (SP-4-2)-

- Dichloro [1,1'-bis(dicyclohexy

- Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%

-

- MDL: MFCD28411660

- インチ: 1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2

- InChIKey: HRAMBTUEZQOQRK-UHFFFAOYSA-L

- ほほえんだ: [CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[CH]1[CH][CH][CH][C]1P(C1CCCCC1)C1CCCCC1.[Pd](Cl)Cl.[Fe] |^1:0,1,2,3,4,18,19,20,21,22|

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 40

- 回転可能化学結合数: 6

- 複雑さ: 217

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: 294-300 °C

- ふってん: No data available

- PSA: 27.18000

- LogP: 11.79670

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−20°C

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36720-250mg |

[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | 98% | 250mg |

¥54.0 | 2024-07-18 | |

| Ambeed | A152586-250mg |

[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | 98+% | 250mg |

$11.0 | 2025-02-26 | |

| Chemenu | CM102818-10g |

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |

917511-90-1 | 95% | 10g |

$505 | 2021-06-15 | |

| ChemScence | CS-0031984-5g |

[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | ≥98.0% | 5g |

$500.0 | 2021-09-02 | |

| eNovation Chemicals LLC | D916171-5g |

[1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | 98% | 5g |

$125 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TJ073-500mg |

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |

917511-90-1 | 98% | 500mg |

420.0CNY | 2021-08-04 | |

| Chemenu | CM102818-5g |

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct |

917511-90-1 | 95% | 5g |

$281 | 2021-06-15 | |

| Ambeed | A152586-1g |

[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | 98+% | 1g |

$29.0 | 2025-02-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B804044-1g |

[1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) |

917511-90-1 | 98% | 1g |

572.00 | 2021-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001731-1g |

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) |

917511-90-1 | 98% | 1g |

¥274 | 2024-05-21 |

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Bis(benzonitrile)dichloropalladium Solvents: Dichloromethane ; 2 h, rt

リファレンス

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Raw materials

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) Preparation Products

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) 関連文献

-

1. Continuous stirred-tank reactor cascade platform for self-optimization of reactions involving solidsKakasaheb Y. Nandiwale,Travis Hart,Andrew F. Zahrt,Anirudh M. K. Nambiar,Prajwal T. Mahesh,Yiming Mo,María José Nieves-Remacha,Martin D. Johnson,Pablo García-Losada,Carlos Mateos,Juan A. Rincón,Klavs F. Jensen React. Chem. Eng. 2022 7 1315

917511-90-1 (Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:917511-90-1)Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

清らかである:99%

はかる:25g

価格 ($):363.0

atkchemica

(CAS:917511-90-1)Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ